molecular formula C10H14N2O5S B1588163 5-Methyl-2-thiouridine CAS No. 32738-09-3

5-Methyl-2-thiouridine

Cat. No.: B1588163
CAS No.: 32738-09-3
M. Wt: 274.3 g/mol
InChI Key: SNNBPMAXGYBMHM-JXOAFFINSA-N
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Description

5-Methyl-2-thiouridine: is a modified nucleoside found predominantly in the transfer ribonucleic acid (tRNA) of certain thermophilic organisms. It features a methyl group at the 5th position of the uracil ring and a sulfur atom at the 2nd position. These modifications enhance the stability of tRNA structures under extreme conditions, making it a crucial component for maintaining accurate codon-anticodon interactions during translation .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-thiouridine interacts with various biomolecules, primarily enzymes and proteins involved in tRNA modification and function . It is known to confer high stability to tRNA, which is crucial for accurate and efficient protein translation .

Cellular Effects

This compound influences cell function by modulating the translation rates of proteins. It is known to enhance the stability of the tertiary structure of tRNA at elevated temperatures, which is particularly important in extreme thermophiles .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into the tRNA structure, where it contributes to the stability of the molecule and enhances its function in protein synthesis . It is thought to exert its effects at the molecular level by stabilizing specific base pairs, thereby enhancing the interaction of tRNA with certain codons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on tRNA stability and function can be observed over time. It has been found to confer high stability to tRNA and other nucleic acid structures, which is particularly important in the context of extreme thermophiles .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models. It has been identified as a broad-spectrum antiviral nucleoside analogue that exhibited antiviral activity against SARS-CoV-2 and its variants of concern, as well as a number of other positive-sense single-stranded RNA (ssRNA+) viruses .

Metabolic Pathways

This compound is involved in the metabolic pathways related to tRNA modification. It is known to be a part of the biosynthesis mechanisms of s2U tRNA in bacteria .

Subcellular Localization

This compound is primarily localized in the tRNA molecules within the cell . Its presence in tRNA contributes to the stability of the molecule and enhances its function in protein synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-thiouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-thiouridine is unique due to its specific modifications, which confer enhanced stability to tRNA structures under extreme conditions. This makes it particularly valuable for studying the biochemical mechanisms that confer stability to nucleic acids in thermophilic organisms .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNBPMAXGYBMHM-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314450
Record name 5-Methyl-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32738-09-3
Record name 5-Methyl-2-thiouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32738-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thioribothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032738093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-thiouridine
Source European Chemicals Agency (ECHA)
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Record name 5-METHYL-2-THIOURIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological role of 5-methyl-2-thiouridine in tRNA?

A1: this compound plays a crucial role in stabilizing the structure of tRNA, particularly at high temperatures. [, , ] Research suggests that it contributes to the thermostability of tRNA in thermophilic organisms, allowing them to thrive in extreme environments. [, ]

Q2: How does this compound contribute to the stability of tRNA?

A2: The presence of m5s2U at position 54 in the TψC loop of tRNA, replacing ribothymidine, enhances the association between the TψC loop and the hU loop. [] This interaction is vital for maintaining the L-shaped structure of tRNA, which is essential for its function in protein synthesis.

Q3: Can you elaborate on the structural features of this compound that contribute to its stabilizing effects?

A3: The 2-thiocarbonyl group and the 5-methyl substituent in m5s2U significantly favor the C3'-endo conformation of the ribose sugar ring. [] This conformation is crucial for accurate recognition of the messenger RNA (mRNA) codon by the tRNA anticodon during translation.

Q4: How does the presence of this compound in the anticodon of tRNA affect codon recognition?

A4: While m5s2U itself is not located in the anticodon, the related modified nucleoside 2-thiouridine (s2U) can be found at the first anticodon position. [, ] s2U increases the specificity of codon-anticodon interactions by discriminating more strongly between adenosine (A) and guanosine (G) compared to unmodified uridine (U). [] This enhanced selectivity ensures accurate translation of the genetic code.

Q5: Are there any known connections between this compound and human diseases?

A5: While not directly linked to this compound, defects in the modification of related taurine-containing uridine derivatives at the first anticodon position of mitochondrial tRNAs have been associated with mitochondrial diseases such as MELAS and MERRF. [] These diseases highlight the importance of proper tRNA modification for mitochondrial function and human health.

Q6: How is this compound synthesized in cells?

A6: The biosynthesis of s2T (and likely m5s2U) in thermophiles involves a complex pathway with multiple proteins, including cysteine desulfurases and a rhodanese-like protein (TtuD). [] Cysteine desulfurases generate persulfide, which is transferred to TtuD. TtuD then facilitates the thiocarboxylation of TtuB, the sulfur donor for the tRNA sulfurtransferase TtuA, ultimately leading to the incorporation of sulfur into s2T. []

Q7: Does the level of this compound modification in tRNA vary depending on environmental conditions?

A7: Yes, research has shown that in the archaeal hyperthermophile Pyrococcus furiosus, the levels of m5s2U (and other modifications like ac4Cm and m2(2)Gm) increase progressively in cells cultured at higher temperatures (70°C, 85°C, and 100°C). [] This suggests that these modifications play a significant role in adapting to increasingly extreme thermal environments.

Q8: Are there any synthetic analogs of this compound?

A8: Yes, synthetic analogs like 2′-O-(N-methylcarbamoylethyl) this compound have been developed and studied for their potential application in splice-switching oligonucleotides. []

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